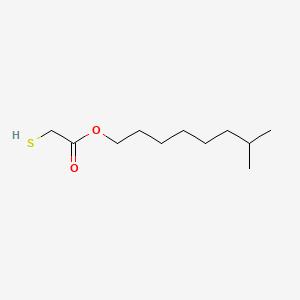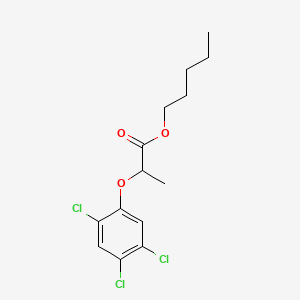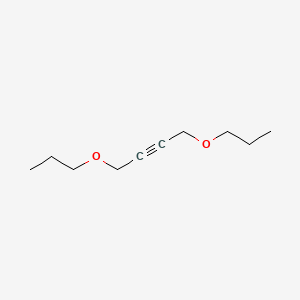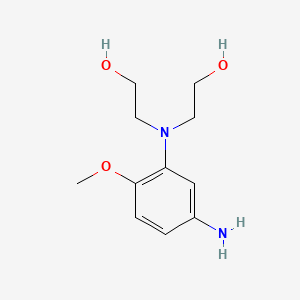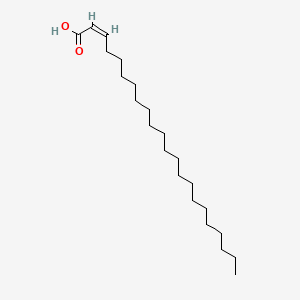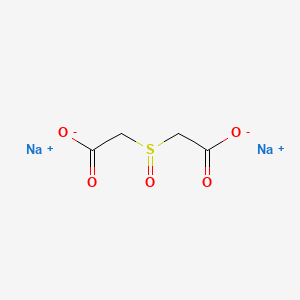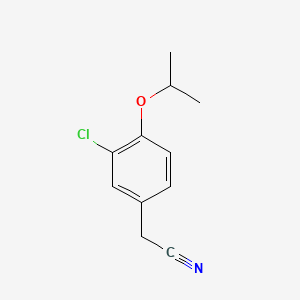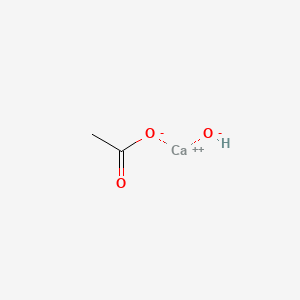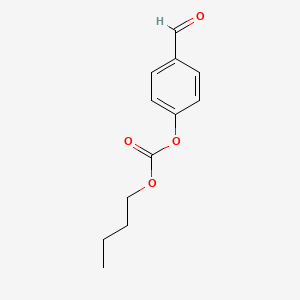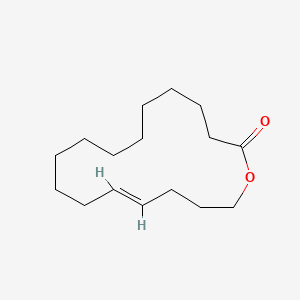
Oxacycloheptadec-13-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxacycloheptadec-13-en-2-one is a chemical compound with the molecular formula C16H28O2. It is a lactone, specifically a macrocyclic lactone, which is known for its musky odor. This compound is often used in the fragrance industry due to its pleasant scent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxacycloheptadec-13-en-2-one typically involves the cyclization of long-chain hydroxy acids. One common method includes the use of trimethyl orthoformate and diacetyl oxide as reagents . The reaction conditions often require an acidic catalyst and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxacycloheptadec-13-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the lactone to a diol or other reduced forms.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution but often involve the use of strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Oxacycloheptadec-13-en-2-one has several applications in scientific research:
Chemistry: It is used as a model compound in studies of macrocyclic lactones and their reactivity.
Biology: Its musky odor makes it useful in studies of olfactory receptors and scent perception.
Medicine: Research into its potential therapeutic uses is ongoing, particularly in the field of aromatherapy.
Mécanisme D'action
The mechanism by which oxacycloheptadec-13-en-2-one exerts its effects is primarily through its interaction with olfactory receptors. These receptors, located in the nasal epithelium, bind to the compound and trigger a signal transduction pathway that results in the perception of its musky odor. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxacycloheptadec-8-en-2-one: Another macrocyclic lactone with a similar structure but differing in the position of the double bond.
Ambrettolide: Known for its use in fragrances, it shares a similar musky odor but has a different molecular structure.
Uniqueness
Oxacycloheptadec-13-en-2-one is unique due to its specific double bond position, which influences its odor profile and reactivity. This makes it particularly valuable in the fragrance industry for creating distinct scents.
Propriétés
Numéro CAS |
94022-32-9 |
|---|---|
Formule moléculaire |
C16H28O2 |
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
(13E)-1-oxacycloheptadec-13-en-2-one |
InChI |
InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h7,9H,1-6,8,10-15H2/b9-7+ |
Clé InChI |
XWCWYOGCIDZQFF-VQHVLOKHSA-N |
SMILES isomérique |
C1CCCCCC(=O)OCCC/C=C/CCCC1 |
SMILES canonique |
C1CCCCCC(=O)OCCCC=CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


